molecular formula C17H20ClNO2 B1385542 N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline CAS No. 1040688-58-1

N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline

Cat. No.: B1385542
CAS No.: 1040688-58-1
M. Wt: 305.8 g/mol
InChI Key: VSTAZSIMMCSNGX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline typically involves the reaction of 4-chlorophenol with 2-chloroethylamine to form N-[2-(4-chlorophenoxy)ethyl]amine. This intermediate is then reacted with 4-propoxyaniline under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines.

Scientific Research Applications

N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline is widely used in scientific research, including:

    Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, such as its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-2-12-20-17-9-5-15(6-10-17)19-11-13-21-16-7-3-14(18)4-8-16/h3-10,19H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTAZSIMMCSNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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